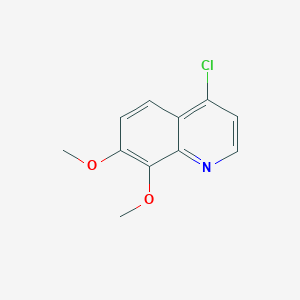

4-Chloro-7,8-dimethoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.govnumberanalytics.com Its versatile structure allows for a wide range of chemical modifications, making it a "privileged scaffold" in the design of new therapeutic agents. nih.govtandfonline.comnih.gov Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govorientjchem.orgbenthamdirect.com The ability of the quinoline nucleus to be synthetically manipulated has facilitated the development of numerous drugs and compounds currently under clinical investigation. tandfonline.comnih.gov This inherent "druggability" and the well-established synthetic pathways for its modification solidify the quinoline scaffold's prominent position in modern medicinal chemistry. tandfonline.comorientjchem.org

Contextualizing 4-Chloro-7,8-dimethoxyquinoline within Quinoline Chemistry

Within the vast landscape of quinoline chemistry, this compound represents a specific and important subclass. The presence of a chlorine atom at the 4-position and two methoxy (B1213986) groups at the 7 and 8-positions significantly influences its chemical reactivity and potential applications. The chlorine atom, for instance, serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups to create a diverse library of derivatives. nih.gov This particular substitution pattern is of interest to researchers exploring how different functional groups on the quinoline core impact its biological and chemical properties.

Evolution of Research Perspectives on Halogenated Dimethoxyquinolines

Research into halogenated quinolines has revealed that the presence and position of halogen atoms can significantly enhance the biological activity of these compounds. nih.gov Specifically, halogenated quinolines have shown promise in eradicating drug-resistant bacteria and their biofilms. nih.gov The dimethoxy substitution pattern, as seen in this compound, is also a key area of investigation. For example, derivatives of 6,7-dimethoxy-4-anilinoquinoline have been synthesized and identified as potent inhibitors of certain cancer-related enzymes. nih.gov The combination of halogen and dimethoxy substituents, therefore, represents a promising avenue for the design of novel bioactive molecules. The ongoing research in this area aims to understand the structure-activity relationships and to develop new compounds with enhanced therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7,8-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILQDBAXEWYDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC(=C2C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321823 | |

| Record name | 4-chloro-7,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99878-79-2 | |

| Record name | 4-Chloro-7,8-dimethoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99878-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-7,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Chloro-7,8-dimethoxyquinoline

Traditional methods for constructing the this compound core often rely on multi-step sequences starting from readily available aromatic precursors. These routes are characterized by the sequential formation of the heterocyclic ring system followed by strategic functionalization.

A prominent and effective route to quinoline (B57606) cores involves the use of nitro-intermediates, which are versatile precursors for the crucial cyclization step. This pathway is segmented into three key stages: nitration, cyclization, and chlorination. A representative synthesis starts from 3,4-dimethoxyacetophenone to ultimately yield the related 4-chloro-6,7-dimethoxyquinoline (B44214), illustrating the principles applicable to the 7,8-dimethoxy isomer. google.com

The initial step involves the electrophilic nitration of an activated aromatic ring. For the synthesis of the analogous 6,7-dimethoxy isomer, 3,4-dimethoxyacetophenone serves as the starting material. google.com This compound is subjected to nitration using nitric acid, typically in an acetic acid system, to introduce a nitro group onto the benzene (B151609) ring. researchgate.net The directing effects of the existing methoxy (B1213986) and acetyl groups guide the nitro group to the desired position, yielding 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one. researchgate.net The control of reaction temperature is crucial to prevent over-nitration and side product formation. brieflands.com

The subsequent phase transforms the nitro-intermediate into the quinoline core through condensation and cyclization. The 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one is first condensed with an agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). google.comresearchgate.net This reaction forms an enaminone intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one. google.comresearchgate.net

This intermediate then undergoes a reductive cyclization. researchgate.net The nitro group is reduced to an amino group, typically through catalytic hydrogenation (e.g., using a palladium catalyst) or with other reducing agents. google.com The newly formed amino group spontaneously undergoes an intramolecular cyclization by attacking the enone system, leading to the formation of the heterocyclic ring and yielding 4-hydroxy-6,7-dimethoxyquinoline after elimination of the dimethylamino group. google.comresearchgate.net

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Nitration | 3,4-Dimethoxyacetophenone | Nitric Acid, Acetic Acid | 1-(4,5-Dimethoxy-2-nitrophenyl)ethan-1-one | google.comresearchgate.net |

| Condensation | 1-(4,5-Dimethoxy-2-nitrophenyl)ethan-1-one | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one | google.comresearchgate.net |

| Reductive Cyclization | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one | H₂, Pd/C Catalyst | 4-Hydroxy-6,7-dimethoxyquinoline | google.com |

The final step is the conversion of the 4-hydroxyquinoline (B1666331) intermediate to the target 4-chloroquinoline. The hydroxyl group at the C4 position is substituted with a chlorine atom using a chlorinating agent. google.com Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation, often used in excess or with a solvent like diethylene glycol dimethyl ether. google.comresearchgate.net The reaction mixture is typically heated to ensure complete conversion. researchgate.net After the reaction, the excess phosphorus oxychloride is removed, and the product is isolated by pouring the mixture into an aqueous basic solution, causing the this compound to precipitate. google.com

Besides the nitro-intermediate route, other established methods provide access to the dimethoxyquinoline core from different starting materials. One of the most notable is the Gould-Jacobs reaction.

This pathway begins with 3,4-dimethoxyaniline (B48930) and diethyl ethoxymethylenemalonate (EMME). google.comsigmaaldrich.com The initial reaction is a nucleophilic substitution where the aniline (B41778) displaces the ethoxy group of EMME. The resulting intermediate is then subjected to thermal cyclization at high temperatures (around 250 °C), often in a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), to form the quinoline ring. google.com This process yields the ethyl ester of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. Subsequent alkaline hydrolysis (saponification) converts the ester to a carboxylic acid, which is then decarboxylated by heating to afford 4-hydroxy-6,7-dimethoxyquinoline. google.com As with the previous method, the final step is the chlorination of this intermediate with phosphorus oxychloride to yield the target compound. google.com

Another classical approach is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org For the synthesis of this compound, 3,4-dimethoxyaniline would be reacted with a suitable β-diketone in the presence of a strong acid like concentrated sulfuric acid. wikipedia.orgyoutube.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the substituted quinoline. wikipedia.org The choice of β-diketone determines the substituents at the 2- and 4-positions of the quinoline ring. Subsequent chlorination would be necessary if the 4-position substituent is not already a chlorine atom.

| Pathway Name | Starting Materials | Key Reaction Type | Final Step Before Chlorination | Reference |

|---|---|---|---|---|

| Gould-Jacobs Reaction | 3,4-Dimethoxyaniline, Diethyl ethoxymethylenemalonate | Thermal Cyclization | Decarboxylation | google.com |

| Combes Synthesis | 3,4-Dimethoxyaniline, β-Diketone | Acid-Catalyzed Cyclization | Dehydration | wikipedia.orgquimicaorganica.org |

Multi-Step Synthesis via Nitro-Intermediates

Advanced Synthetic Approaches for Quinoline Derivatives

The field of organic synthesis is continually evolving, leading to more efficient and sustainable methods for constructing heterocyclic scaffolds like quinolines. These advanced approaches often offer improvements in terms of yield, reaction time, and environmental impact. rsc.org

Modern catalytic systems, particularly those using transition metals like palladium and copper, have become powerful tools in quinoline synthesis. numberanalytics.com These catalysts facilitate cross-coupling and cyclization reactions that can build the quinoline core from various precursors. numberanalytics.commdpi.com For instance, ruthenium-catalyzed three-component reactions of anilines, aldehydes, and allylamines have been developed to efficiently form substituted quinolines. rsc.org

Multicomponent reactions (MCRs) represent another significant advancement. rsc.org MCRs, such as the Povarov reaction, allow for the construction of complex quinoline structures in a single step from three or more starting materials, which is highly efficient and atom-economical. rsc.org

Furthermore, innovative reaction conditions have been explored to enhance quinoline synthesis. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. rsc.orgnumberanalytics.com The use of ultrasound has also been shown to promote higher yields in certain quinoline syntheses. nih.gov These energy-input technologies, coupled with the development of recyclable heterogeneous catalysts and the use of greener solvents like ionic liquids, are paving the way for more sustainable production of quinoline derivatives. rsc.orgnumberanalytics.com

Multicomponent Reaction (MCR) Strategies for Quinoline Core Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. nih.govnih.gov Several classic named reactions for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, are examples of MCRs that remain relevant today. researchgate.net These reactions typically involve the condensation of anilines with carbonyl compounds to construct the quinoline ring.

While specific MCRs leading directly to this compound are not extensively documented, the general applicability of these reactions allows for a rational design of its synthesis. For instance, the Combes quinoline synthesis could theoretically employ 2,3-dimethoxyaniline (B1295422) and a 1,3-dicarbonyl compound under acidic conditions to form the 7,8-dimethoxyquinoline core. Similarly, the Conrad-Limpach synthesis would involve the reaction of 2,3-dimethoxyaniline with a β-ketoester. The initial product of this latter reaction is a 4-hydroxyquinoline (a 4-quinolone), which is a direct precursor to the target compound. rsc.org

Modern MCRs, often utilizing advanced catalytic systems, offer improved yields and conditions. nih.govtandfonline.com The versatility of MCRs allows for the generation of molecular diversity, which is crucial in the development of new therapeutic agents. nih.govchemicalbook.com

| MCR Strategy | Reactants | Potential Precursor for 7,8-Dimethoxyquinoline Core |

| Combes Synthesis | Anilines, β-Diketones | 2,3-Dimethoxyaniline + Acetylacetone (example) |

| Conrad-Limpach | Anilines, β-Ketoesters | 2,3-Dimethoxyaniline + Ethyl acetoacetate |

| Doebner-von Miller | Anilines, α,β-Unsaturated Carbonyls | 2,3-Dimethoxyaniline + Acrolein (example) |

| Friedländer Synthesis | 2-Aminoaryl Aldehydes/Ketones, Carbonyls | 2-Amino-3,4-dimethoxybenzaldehyde + Acetaldehyde |

Catalytic Methods in Quinoline Synthesis and Halogenation

Catalysis plays a pivotal role in the synthesis of quinolines, offering pathways with high efficiency and selectivity. This includes both the construction of the quinoline ring and its subsequent functionalization, such as halogenation.

The formation of the quinoline ring can be achieved through various catalytic cyclization reactions. However, for the synthesis of this compound, a more common and highly effective method involves the chlorination of a 4-hydroxyquinoline precursor (which exists in tautomeric equilibrium with the 4-quinolone form). This transformation is not a direct C-H halogenation but a conversion of a hydroxyl group. The reaction is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comchemicalbook.com This method is robust and widely used in the industrial synthesis of related chloroquinolines. google.com

For instance, the synthesis of the analogous 4-chloro-6,7-dimethoxyquinoline involves heating 4-hydroxy-6,7-dimethoxyquinoline with POCl₃ to yield the final chlorinated product. google.com

In the broader context of quinoline chemistry, direct catalytic C–H halogenation has become a significant area of research. These modern methods often utilize transition-metal catalysts, such as iron, nickel, or copper, to achieve regioselective halogenation at specific positions on the quinoline ring, most notably at the C5 and C7 positions, often directed by a coordinating group at the C8 position. mdpi.comsioc-journal.cn For example, iron(III) has been shown to catalyze the C5-halogenation of 8-amidoquinolines effectively in water. mdpi.com Metal-free halogenation protocols have also been developed, using reagents like trihaloisocyanuric acid, which offer an economical and environmentally benign alternative. rsc.org While these advanced methods highlight the progress in C-H functionalization, the synthesis of the 4-chloro derivative typically relies on the established chlorination of the 4-quinolone precursor.

| Reaction Type | Reagent/Catalyst | Substrate | Product | Reference |

| Deoxychlorination | Phosphorus oxychloride (POCl₃) | 4-Hydroxy-7,8-dimethoxyquinoline | This compound | chemicalbook.com, google.com |

| C5-Halogenation | Fe(NO₃)₃·9H₂O / NBS | N-(quinolin-8-yl)pivalamide | 5-Bromo-N-(quinolin-8-yl)pivalamide | mdpi.com |

| C5/C7-Dihalogenation | Nickel catalyst / O₂ | 8-Aminoquinoline amides | C(5) and C(7) di-halogenated quinolines | sioc-journal.cn |

| Metal-Free C5-Halogenation | Trihaloisocyanuric acid | 8-Substituted quinolines | C5-Halogenated quinolines | rsc.org |

Derivatization and Functionalization of the Quinoline Scaffold

The this compound molecule is not only a synthetic target but also a versatile intermediate for further chemical modifications. Its reactivity is dominated by the properties of the quinoline ring system and its substituents.

Modifications at the Quinoline Ring System

The chloro-substituent at the C4 position of the quinoline ring is particularly important for derivatization. The carbon at this position is susceptible to nucleophilic aromatic substitution (SNAE) because the electronegative nitrogen atom in the ring activates the C4 position towards nucleophilic attack. tandfonline.com This allows the chlorine atom to be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

This reactivity is widely exploited in medicinal chemistry to synthesize libraries of 4-substituted quinolines. For example, reacting 4-chloro-6,7-dimethoxyquinoline with various substituted anilines in a solvent like isopropanol (B130326) under reflux conditions produces a range of potent c-Met inhibitors. nih.gov Similarly, ultrasound-assisted nucleophilic substitution on 4,7-dichloroquinoline (B193633) has been used to introduce amine nucleophiles, demonstrating the high reactivity of the C4-chloro group. tandfonline.com This highlights that this compound is an excellent scaffold for introducing diverse functional groups at the 4-position to modulate biological activity.

Introduction of Methoxy and Chloro Substituents

The synthesis of this compound requires a multi-step approach to correctly install the substituents onto the aromatic core. While a direct synthesis starting from the appropriately substituted aniline (2,3-dimethoxyaniline) is feasible through classical quinoline syntheses, a well-documented route for the isomeric 4-chloro-6,7-dimethoxyquinoline provides a clear blueprint for this process. google.com

This synthetic sequence begins with a suitable benzene derivative and builds the quinoline ring with the substituents in place. A representative pathway involves the following key transformations:

Building the Precursor : Starting with a substituted acetophenone (B1666503), such as 3,4-dimethoxy acetophenone for the 6,7-isomer, a sequence of nitration, condensation, and reductive cyclization is performed. google.com This builds the 4-hydroxy-dimethoxyquinoline core.

Chlorination : The resulting 4-hydroxyquinoline (4-quinolone) is then chlorinated. This is a crucial step where the hydroxyl group at the C4 position is converted into a chloro group. The reaction is typically carried out by heating the 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃), often in a suitable solvent or using POCl₃ as the solvent itself. google.comchemicalbook.com

This established chemical sequence ensures the precise placement of the methoxy groups on the benzene portion of the scaffold and the chloro group at the reactive C4 position of the pyridine (B92270) ring.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Proton Assignment

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 4-Chloro-7,8-dimethoxyquinoline, the spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the two methoxy (B1213986) groups. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. For instance, protons closer to the electronegative chlorine atom and nitrogen atom would likely appear at a lower field (higher ppm). The coupling constants (J) between adjacent protons would reveal their connectivity, aiding in the unambiguous assignment of each signal to a specific proton in the molecule.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. A spectrum for this compound would display separate signals for each unique carbon atom. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the atoms attached to them. The carbons bearing the chlorine, nitrogen, and oxygen atoms would have characteristic chemical shifts. For example, the carbons of the methoxy groups would appear at a high field (lower ppm), while the aromatic carbons would be found at a lower field.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for establishing the connectivity between atoms. A COSY spectrum would show correlations between protons that are coupled to each other, confirming the arrangement of protons on the quinoline ring. An HSQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrational frequencies of chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations would include C-H stretching from the aromatic ring and methoxy groups, C=N and C=C stretching vibrations within the quinoline ring system, C-O stretching from the methoxy groups, and a C-Cl stretching vibration. The precise frequencies of these bands would provide strong evidence for the presence of these functional groups.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FTIR. For this compound, the Raman spectrum would also show vibrations for the aromatic ring and other functional groups. Symmetrical vibrations, which are often weak in FTIR, can be strong in Raman spectra. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal, which would be particularly useful if only a small amount of the compound is available for analysis. The SERS spectrum could provide more detailed structural information by highlighting specific vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule. For this compound, the molecular formula is C₁₁H₁₀ClNO₂. chemnet.com The calculated exact mass, based on the most abundant isotopes of its constituent elements, is 223.04000 Da. alfa-chemistry.com This value is a critical benchmark for confirming the compound's identity in a sample via HRMS analysis.

While detailed experimental fragmentation patterns for this compound are not extensively documented in publicly available literature, the expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₂ | chemnet.com |

| Molecular Weight | 223.66 g/mol | bldpharm.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The specific absorption maxima (λmax) and molar absorptivity are influenced by the nature and position of substituents on the ring.

However, specific experimental UV-Vis spectroscopic data for this compound, detailing the wavelengths of maximum absorbance (λmax) associated with its electronic transitions, are not available in the reviewed scientific literature. Such data, if determined, would offer insight into the effects of the chloro and dimethoxy substituents on the electronic properties of the quinoline chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry and offers detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Despite its power, a search of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray structure for this compound has not been reported. The determination of its crystal structure would provide invaluable information, confirming the planar nature of the quinoline ring and the spatial orientation of the methoxy groups relative to the chloro-substituted heterocyclic core. This remains a gap in the comprehensive characterization of this specific isomer. For comparative purposes, detailed crystallographic data exists for the related isomer, 4-Chloro-6,7-dimethoxyquinoline (B44214). nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and predict a wide range of chemical characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy state on the potential energy surface. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to predict structural parameters. niscair.res.in

The geometry optimization process yields precise information on bond lengths, bond angles, and dihedral angles. While specific DFT studies on 4-Chloro-7,8-dimethoxyquinoline are not prevalent in the surveyed literature, analysis of the structurally similar isomer, 4-Chloro-6,7-dimethoxyquinoline (B44214), reveals an almost planar quinoline ring system. researchgate.net Similar planarity would be expected for the 7,8-dimethoxy isomer.

Conformational analysis, another key application of DFT, investigates the different spatial arrangements (conformers) of a molecule that can arise from the rotation around single bonds. For this compound, this would primarily involve the orientation of the two methoxy (B1213986) groups. By calculating the energy of different conformers, the most stable, and therefore most abundant, conformation can be identified. For instance, a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde used DFT to identify two stable conformers (cis and trans) based on the rotation of the aldehyde group. dergipark.org.tr

Table 1: Illustrative Example of Predicted Structural Parameters for this compound using DFT

Note: The following data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Atom Pair/Triplet/Quad | Predicted Value |

| Bond Length | C4-Cl | 1.75 Å |

| C7-O(methoxy) | 1.37 Å | |

| C8-O(methoxy) | 1.37 Å | |

| N1=C2 | 1.31 Å | |

| Bond Angle | C3-C4-Cl | 118.5° |

| C6-C7-O(methoxy) | 116.0° | |

| C9-C8-O(methoxy) | 119.5° | |

| Dihedral Angle | C6-C7-O-C(methyl) | 179.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.govscirp.org

In computational studies, Time-Dependent DFT (TD-DFT) is often used to calculate the electronic transition energies, which relate to the HOMO-LUMO gap. niscair.res.indergipark.org.tr For aromatic systems like quinoline, the HOMO and LUMO are typically π-orbitals distributed across the ring system. dergipark.org.tr While specific FMO data for this compound is not available in the searched literature, studies on similar molecules provide insight. For example, the HOMO-LUMO energy gap for the parent quinoline molecule has been calculated, indicating the charge transfer interactions that occur within the molecule. scirp.org

Table 2: Example of Frontier Molecular Orbital Properties

Note: This table illustrates the type of data generated from an FMO analysis and is not based on actual calculations for this compound.

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.55 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.95 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (LUMO - HOMO) | 4.60 |

Global and local reactivity descriptors are chemical concepts derived from DFT that help quantify and predict the reactive behavior of a molecule. These parameters are calculated using the energies of the frontier orbitals (HOMO and LUMO).

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A high value indicates a powerful electrophile.

These descriptors are invaluable for comparing the reactivity of different compounds and understanding their stability. While specific values for this compound have not been documented in the searched literature, the methodology is routinely applied to various molecular systems to forecast their stability and interaction potential.

Table 3: Illustrative Global Reactivity Descriptors

Note: The values are for illustrative purposes only, derived from the example HOMO/LUMO energies in the previous table.

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.25 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.30 eV |

| Global Softness (S) | 1 / η | 0.435 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 3.93 eV |

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target. niscair.res.in

The primary goal of molecular docking is to predict the binding mode—the specific three-dimensional pose (orientation and conformation) of the ligand within the receptor's active site. The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from databases like PubChem or the Protein Data Bank (PDB). niscair.res.in Docking algorithms, such as those in AutoDock Vina, then explore numerous possible binding poses. niscair.res.inresearchgate.net

The most plausible binding modes are identified based on a scoring function. Analysis of these poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For example, docking studies on 7-chloroquinoline (B30040) derivatives have been used to predict their binding modes within the active sites of enzymes like shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase. sci-hub.se Although specific docking studies for this compound are not detailed in the available literature, this approach would be essential to hypothesize its mechanism of action on a molecular level.

Beyond predicting the binding pose, molecular docking provides a quantitative estimate of the binding affinity between the ligand and the receptor. This affinity is typically expressed as a docking score or binding energy, commonly in units of kcal/mol. niscair.res.in A more negative binding energy value generally signifies a more stable ligand-receptor complex and, therefore, a higher predicted affinity. researchgate.net

For instance, a computational study on the analogous compound 4-Chloro-6,7-dimethoxyquinazoline against an acetylcholinesterase protein (PDB ID: 4EY7) reported a strong binding energy of -7.5 kcal/mol. niscair.res.in This value suggests a significant interaction. A similar assessment for this compound against various potential target proteins would be a critical step in evaluating its pharmacological potential. Such studies allow for the ranking of different compounds and help prioritize which ones should be synthesized and tested experimentally.

Table 4: Example of Molecular Docking Results

Note: This table is a hypothetical representation of how docking results for this compound against potential protein targets might be presented. The targets and values are for illustrative purposes only.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase A (e.g., 2XCT) | -8.2 | Tyr123, Leu56 | Hydrogen Bond, Hydrophobic |

| Example Kinase B (e.g., 1BZY) | -7.5 | Asp88, Val34 | Hydrogen Bond, van der Waals |

| Example Enzyme C (e.g., 4EY7) | -6.9 | Phe210, Trp150 | Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. dergipark.org.trfiveable.me Although specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology is widely applied to quinoline derivatives to predict their activity and guide the design of new, more potent molecules. researchgate.netnih.gov

The foundation of a QSAR model is the numerical representation of a molecule's structure through molecular descriptors. nih.gov For a series of quinoline-based compounds, these descriptors are calculated and then correlated with their experimentally determined biological activity using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms. nih.govresearchgate.net

The process begins with the creation of a dataset of quinoline analogues and their corresponding biological activities. The three-dimensional structure of each molecule is optimized using quantum chemical methods, such as Density Functional Theory (DFT), to achieve the most stable conformation. dergipark.org.trdntb.gov.ua From these optimized structures, a wide array of molecular descriptors are calculated. These descriptors fall into several categories, each characterizing a different aspect of the molecule's properties. dergipark.org.tr

Commonly used descriptor categories for developing QSAR models for quinoline derivatives are outlined in the table below.

| Descriptor Category | Examples | Description |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electronegativity, Partial Charges | Describes the electronic aspects of the molecule, such as its ability to participate in electrostatic interactions or undergo charge transfer. researchgate.netdntb.gov.ua |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's hydrophobicity, which is crucial for its transport and interaction with biological membranes. dergipark.org.tr |

| Topological | Connectivity Indices, Kappa Shape Indices | Encodes information about the connectivity and branching of the molecular skeleton. researchgate.net |

| Quantum Chemical | Molecular Polarizability, Molecular Hardness/Softness, Electrophilicity Index | Derived from DFT calculations, these descriptors provide insights into the molecule's reactivity and stability. dergipark.org.trdntb.gov.ua |

| Steric/Geometrical | Molecular Volume, Surface Area, Ovality | Describes the size and shape of the molecule, which are critical for fitting into a receptor's active site. |

Once the descriptors are calculated, statistical techniques are employed to select the most relevant ones and build a robust mathematical model that can accurately predict the activity of compounds not included in the initial training set. nih.gov

A validated QSAR model can identify the key structural features of the quinoline scaffold that are either beneficial or detrimental to its biological activity. nih.gov For this compound, the model would quantify the influence of its specific substitution pattern.

C4-Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group. QSAR studies on other quinolines have shown that such groups can significantly influence properties like electron density on the ring system and the molecule's ability to act as a hydrogen bond acceptor. nih.gov This can be a critical factor in the molecule's interaction with biological targets like enzyme active sites.

By analyzing the coefficients in the QSAR equation, researchers can understand, in quantitative terms, how modifying these structural elements would likely impact the compound's efficacy.

Simulated Spectroscopic Data and Comparison with Experimental Results

Theoretical calculations can predict the spectroscopic properties of a molecule with a high degree of accuracy. These simulations provide a powerful tool for interpreting experimental spectra and understanding the molecule's vibrational and electronic behavior. While specific computational studies on this compound are not widely published, the methodologies are well-established for related quinoline compounds. The following sections describe these standard computational approaches and the nature of the expected results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. uncw.edu These calculations predict the chemical shifts (δ) for ¹H and ¹³C nuclei.

Comparing the calculated shifts with experimental data is crucial for validating the computed structure and assigning the experimental signals. For related compounds like 4-Chloro-6,7-dimethoxyquinoline, experimental ¹H NMR data is available. researchgate.net A computational study on this compound would aim to reproduce its experimental spectrum, and any discrepancies could point to specific conformational or solvent effects.

The table below illustrates how a comparison between experimental and calculated ¹H NMR data would be presented. The experimental data shown is for the closely related isomer, 4-Chloro-6,7-dimethoxyquinoline, as a reference. researchgate.net

| Proton | Experimental Shift (ppm) for 6,7-isomer researchgate.net | Representative Calculated Shift (ppm) | Assignment |

| H2 | 8.57 (d) | 8.60 | Proton on pyridine (B92270) ring adjacent to N |

| H3 | 7.40 (d) | 7.45 | Proton on pyridine ring |

| H5 | 7.37 (s) | 7.40 | Proton on benzene (B151609) ring |

| H8 | 7.32 (s) | 7.35 | Proton on benzene ring |

| OCH₃ | 4.04 (s) | 4.05 | Methoxy group protons |

| OCH₃ | 4.03 (s) | 4.05 | Methoxy group protons |

Note: The "Representative Calculated Shift" is a hypothetical value to illustrate the expected outcome of a DFT/GIAO calculation. The experimental data corresponds to the 4-chloro-6,7-dimethoxyquinoline isomer.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations are highly effective at predicting the vibrational frequencies and intensities of these modes. dergipark.org.tr The calculations yield a set of harmonic frequencies which are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functional) to improve agreement with experimental spectra. dergipark.org.tr

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode. natscidiscovery.com

The table below shows representative predicted vibrational frequencies for the key functional groups in this compound based on typical values for related aromatic compounds.

| Predicted Frequency Range (cm⁻¹) | Assignment (Vibrational Mode) |

| 3100-3000 | Aromatic C-H stretching |

| 3000-2850 | -OCH₃ group C-H stretching |

| 1620-1580 | C=C / C=N aromatic ring stretching |

| 1550-1450 | Aromatic ring skeletal vibrations |

| 1275-1200 | Aryl C-O asymmetric stretching (of -OCH₃) |

| 1100-1000 | Aryl C-O symmetric stretching (of -OCH₃) |

| 850-750 | C-Cl stretching |

| 900-675 | Out-of-plane C-H bending |

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgnih.gov These calculations predict the wavelength of maximum absorption (λmax), the strength of the transition (oscillator strength, f), and the nature of the orbitals involved.

Analysis of the results typically focuses on transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often corresponding to π → π* transitions in aromatic systems. rsc.org The calculations can be performed in a vacuum or by including a solvent model to simulate more realistic conditions. researchgate.net

A typical output from a TD-DFT calculation for this compound would be presented as shown in the illustrative table below.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 345 | 0.25 | HOMO → LUMO (95%) | π → π |

| 310 | 0.18 | HOMO-1 → LUMO (80%) | π → π |

| 285 | 0.45 | HOMO → LUMO+1 (65%) | π → π* |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from a TD-DFT calculation.

Computational Studies of Reaction Mechanisms and Pathways

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, theoretical investigations into analogous chloro-substituted nitrogen-containing heterocyclic systems, such as chloroquinazolines, provide significant insights into the probable reaction pathways. The primary reaction mechanism for this compound is expected to be nucleophilic aromatic substitution (SNAr).

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that may be challenging to observe experimentally. nih.gov These studies can predict reaction feasibility, regioselectivity, and the energies of transition states and intermediates.

Insights from Analogous Systems:

Research on 2,4-dichloroquinazolines offers a valuable parallel for understanding the reactivity of the 4-chloro position in the quinoline scaffold. mdpi.comnih.gov DFT calculations on these systems have revealed that the carbon atom at the 4-position is significantly more susceptible to nucleophilic attack than other positions. mdpi.comnih.gov This heightened reactivity is attributed to a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at this carbon, making it more electrophilic. mdpi.comnih.gov

The SNAr mechanism generally proceeds via a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The initial attack of a nucleophile on the electron-deficient aromatic ring leads to the formation of this complex, followed by the departure of the leaving group (in this case, the chloride ion) to restore aromaticity. chemistrysteps.com

Computational models for similar reactions have calculated the activation energies for nucleophilic attack, confirming that the 4-position is energetically favored. mdpi.comnih.gov For instance, the activation energy for a nucleophile to attack the C4 position is found to be lower than that for the C2 position in 2,4-dichloroquinazolines, which supports the experimentally observed regioselectivity. mdpi.comnih.gov

The general reaction mechanism for the SNAr of 4-chloroquinazolines with amines has been studied, indicating that the reaction can be borderline between a concerted and a stepwise pathway. researchgate.net The nature of the nucleophile and the reaction media can influence the specific pathway taken. researchgate.net

Predicted Reaction Pathway for this compound:

By analogy, it can be predicted that the SNAr reaction of this compound with a nucleophile (Nu) would proceed as follows:

Nucleophilic Attack: The nucleophile attacks the C4 carbon of the quinoline ring, which is activated by the electronegative nitrogen atom and the chlorine substituent. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The presence of the electron-donating methoxy groups at the 7 and 8 positions would likely influence the electron density of the ring and, consequently, the reaction rate.

Chloride Elimination: The intermediate is stabilized by resonance, with the negative charge delocalized over the quinoline ring system. The subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring, yielding the 4-substituted-7,8-dimethoxyquinoline product.

While specific calculated values for this compound are not available, the table below presents hypothetical data based on the principles observed in analogous systems to illustrate the kind of information that computational studies can provide.

Interactive Data Table: Illustrative Computational Data for SNAr on a Chloroquinoline System

| Parameter | Value (Illustrative) | Significance |

| LUMO Coefficient at C4 | High | Indicates high electrophilicity and susceptibility to nucleophilic attack. |

| Activation Energy (ΔG‡) for Nucleophilic Attack at C4 | Low | A lower energy barrier signifies a faster reaction rate at this position. |

| Reaction Energy (ΔE) for Product Formation | Negative (Exothermic) | Indicates that the formation of the substituted product is thermodynamically favorable. |

This table is for illustrative purposes to demonstrate the type of data generated from computational studies and is not based on experimentally or computationally verified values for this compound.

Further computational investigations specifically targeting this compound are necessary to provide precise quantitative data on its reaction mechanisms and to fully understand the electronic effects of the 7,8-dimethoxy substitution pattern on its reactivity.

Structure Activity Relationship Sar Investigations of 4 Chloro 7,8 Dimethoxyquinoline Analogs

Influence of Halogenation and Alkoxy Substitution Patterns on Biological Response

The nature and position of halogen and alkoxy substituents on the quinoline (B57606) ring system are critical determinants of biological activity. Modifications at these positions can significantly alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with biological targets.

Systematic studies on 4-aminoquinolines have demonstrated that the position and type of halogen substituent have a profound effect on antimalarial activity. For instance, in a series of 7-substituted 4-aminoquinolines, analogs with iodo and bromo groups at the 7-position were found to be as active as the corresponding 7-chloro analogs against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. In contrast, 7-fluoro and 7-trifluoromethyl derivatives were generally less active, particularly against resistant strains. This suggests that the size and polarizability of the halogen at the 7-position are important for activity. Furthermore, the replacement of the 7-chloro group with a methoxy (B1213986) group (an alkoxy substituent) typically leads to a significant decrease or loss of antimalarial activity.

Impact of Substitutions on Specific Enzyme Inhibition Profiles

The 4-Chloro-7,8-dimethoxyquinoline scaffold is a versatile template for the design of specific enzyme inhibitors. By introducing various substituents, particularly at the 4-position, researchers have developed potent inhibitors for several key enzymes implicated in diseases like cancer.

One notable example is the development of c-Met kinase inhibitors. The c-Met signaling pathway is a crucial driver in the development of many cancers. A series of 6,7-dimethoxy-4-anilinoquinolines, synthesized from 4-chloro-6,7-dimethoxyquinoline (B44214), were evaluated for their ability to inhibit c-Met kinase. The SAR studies revealed that the substitution pattern on the 4-anilino (phenylamino) ring was critical for inhibitory potency.

Generally, substituents at the para position of the phenyl ring were more favorable for activity than those at the meta or ortho positions. For instance, a para-fluoro substituent resulted in an 11-fold more potent inhibitor than a meta-fluoro substituent, while an ortho-fluoro substitution led to a loss of activity. This trend was also observed with other halogen and alkyl substituents. Furthermore, the introduction of bulky, lipophilic substituents at the para position, such as a tert-butyl group, led to the most potent c-Met inhibition in the series, likely due to favorable hydrophobic interactions within the enzyme's active site. In contrast, double halogen substitutions on the phenyl ring, particularly with a halogen at an ortho position, were detrimental to activity.

The following interactive table summarizes the c-Met inhibitory activities of some 6,7-dimethoxy-4-anilinoquinoline analogs:

| Compound | R (Substitution on anilino ring) | c-Met Inhibition (% at 10 µM) | IC₅₀ (µM) |

| 12a | 2-F | 16.9 ± 3.5 | N.D. |

| 12b | 3-F | 62.8 ± 1.2 | 1.2 ± 0.4 |

| 12c | 4-F | 89.2 ± 0.3 | 0.11 ± 0.02 |

| 12d | 2-Cl | 17.4 ± 3.7 | N.D. |

| 12e | 3-Cl | 54.5 ± 6.9 | 4.8 ± 0.5 |

| 12f | 4-Cl | 63.8 ± 0.7 | 0.93 ± 0.10 |

| 12g | 4-Br | 54.2 ± 0.1 | 5.5 ± 0.9 |

| 12h | 2-I | 21.6 ± 2.5 | N.D. |

| 12j | 4-CH₃ | 63.8 ± 0.7 | 0.32 ± 0.07 |

| 12m | 4-C₂H₅ | - | 0.056 ± 0.012 |

| 12n | 4-C(CH₃)₃ | - | 0.030 ± 0.008 |

| 12r | 3,4-diCl | - | 5.3 ± 1.6 |

N.D. = Not Determined

Beyond c-Met, quinoline-based compounds have been shown to inhibit a variety of other enzymes. For example, certain quinoline derivatives can inhibit enzymes that interact with DNA, such as DNA methyltransferases, polymerases, and topoisomerases. nih.govbiorxiv.org This broad inhibitory profile underscores the versatility of the quinoline scaffold in medicinal chemistry. nih.gov

Stereochemical Effects on Molecular Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many drugs, as enantiomers or diastereomers of a chiral molecule can exhibit different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements. While specific studies on the stereochemical effects of this compound analogs are not widely reported, research on closely related chiral 4-aminoquinolines provides valuable insights.

For instance, in the development of antimalarial drugs, chiral analogs of chloroquine (B1663885) have been synthesized and evaluated. nih.govnih.govasm.org These studies often involve introducing a chiral center into the side chain at the 4-position of the quinoline ring. The biological evaluation of the resulting enantiomers frequently reveals differences in their potency against P. falciparum strains and in their interaction with the drug's target, such as heme polymerization. nih.govnih.gov

One study focused on the synthesis of chirally defined 4-aminoquinolines using amino acids to create the side chain. nih.gov This approach allows for a systematic investigation of the role of stereochemistry and the impact of different substituents at the chiral center. The results indicated that the stereochemical configuration can influence the antimalarial activity, with some analogs showing improved activity against chloroquine-resistant strains. nih.gov These findings highlight the importance of controlling stereochemistry in the design of new quinoline-based therapeutic agents. The differential activity of stereoisomers is generally attributed to their varied abilities to bind to chiral biological targets like enzymes and receptors.

Correlations Between Computational Descriptors and Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, seeking to establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. These studies employ computational descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.

For quinoline derivatives, QSAR models have been successfully developed to predict their antimalarial activity. nih.govresearchgate.netbiointerfaceresearch.com These models often reveal that a combination of descriptors is necessary to explain the observed activity. For example, a QSAR study on a series of 7-chloro-4-aminoquinoline derivatives identified steric (Molar Refractivity, MR), hydrophobic (log P), and electronic (Dipole Moment, DM) factors as significant contributors to their antimalarial potency. nih.gov Such models can be used to predict the activity of newly designed analogs and to guide the selection of substituents that are likely to enhance the desired biological effect.

In addition to QSAR, other computational tools are employed to predict the drug-like properties of new compounds. For instance, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to assess the pharmacokinetic profile of potential drug candidates at an early stage of development. researchgate.net For some biologically active quinoline derivatives, these predictions have suggested good oral bioavailability and favorable drug-likeness characteristics, supporting their potential for further development. researchgate.net Molecular docking simulations are also used to visualize the binding of quinoline analogs to their target enzymes, providing insights into the specific interactions that govern their inhibitory activity. nih.gov

Rational Design Principles for Activity Optimization

Key design principles that have emerged for this class of compounds include:

Strategic Substitution on the Quinoline Ring: The nature and position of substituents on the benzenoid part of the quinoline ring are critical. For instance, maintaining the 7,8-dimethoxy pattern or similar alkoxy substitutions can be crucial for specific enzyme-targeting activities, while the choice of halogen at other positions can modulate potency and resistance profiles.

Optimization of the 4-Position Substituent: For many biological targets, the substituent at the 4-position is a key determinant of activity. In the case of c-Met inhibitors, a 4-anilino moiety with specific substitution patterns—such as a bulky, lipophilic group at the para position—has been shown to be highly effective. nih.gov For antimalarial activity, the length and basicity of the aminoalkyl side chain at the 4-position are known to be critical for overcoming drug resistance. nih.gov

Control of Stereochemistry: When a chiral center is present in the molecule, particularly in a side chain at the 4-position, the synthesis and evaluation of individual stereoisomers are essential. This allows for the identification of the more active and less toxic isomer, leading to a more refined drug candidate. nih.govnih.gov

Leveraging Computational Insights: QSAR models and molecular docking studies can be used to predict the activity of virtual compounds before their synthesis, saving time and resources. nih.govresearchgate.netnih.gov These computational tools can identify promising substitution patterns and predict potential pharmacokinetic issues, guiding a more focused and efficient synthetic effort. researchgate.net

Hybridization and Scaffold Hopping: Combining the quinoline scaffold with other pharmacophores can lead to hybrid molecules with novel or enhanced activities. This strategy has been used to develop dual-target agents or to improve the properties of existing drugs. nih.gov

By applying these rational design principles, medicinal chemists can systematically modify the this compound scaffold to develop new and improved therapeutic agents for a range of diseases.

Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Validation for Bioactive Analogs

Research has successfully identified and, in some cases, validated the biological targets for several bioactive analogs derived from or related to the 4-chloro-7,8-dimethoxyquinoline scaffold. These targets are primarily involved in cancer progression and drug resistance.

One major target identified for a series of 6,7-dimethoxy-4-anilinoquinoline derivatives, which use 4-chloro-6,7-dimethoxyquinoline (B44214) as a key intermediate for their synthesis, is the c-Met kinase . nih.gov The HGF/c-Met signaling pathway is crucial in cell proliferation, survival, and motility, and its deregulation is linked to tumorigenesis and metastasis. nih.gov A series of synthesized 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives were evaluated and identified as potent inhibitors of c-Met kinase. nih.gov

Another critical target, particularly in the context of overcoming cancer drug resistance, is P-glycoprotein (P-gp) . nih.govnih.gov P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, and its overexpression is a primary cause of multidrug resistance (MDR) in cancer cells. nih.gov Studies on chalcone (B49325) analogs, including those with a 4-chloro substituent, have identified them as potent modulators of this efflux pump. nih.gov Similarly, another analog, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, was specifically investigated for its ability to reverse MDR by targeting P-gp. nih.gov

| Analog Class | Identified Target | Associated Biological Process | Key Findings |

|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinolines | c-Met kinase | Cancer cell proliferation, survival, motility | Derivatives synthesized from 4-chloro-6,7-dimethoxyquinoline act as potent inhibitors of c-Met. nih.gov |

| Chalcones (with 4-chloro substituent) | P-glycoprotein (P-gp) | Multidrug Resistance (MDR) | Identified as strong inhibitors of the P-gp efflux pump, reversing MDR. nih.gov |

| Benzamide (B126) Derivatives | P-glycoprotein (P-gp) | Multidrug Resistance (MDR) | The analog C-4 reverses P-gp-mediated MDR. nih.gov |

Molecular Interactions with Key Biomolecules (e.g., Enzymes, Receptors)

Understanding the direct molecular interactions between these compounds and their biological targets is essential for explaining their activity and for guiding further structural optimization.

Molecular docking and comparative studies have provided insights into the specific binding sites of these analogs.

c-Met Kinase: For the 6,7-dimethoxy-4-anilinoquinoline derivatives, molecular docking studies were performed to characterize their interaction with c-Met. The binding site was defined based on the ATP binding site of the c-Met crystal structure (PDB ID: 3CD8), indicating that these compounds likely act as competitive inhibitors of ATP. nih.gov

P-glycoprotein (P-gp): For chalcone analogs, it is hypothesized that the hydrophobicity of the substituent in ring B is crucial for activity. The 4-chloro substituent, being more hydrophobic than other groups like dimethylamino or methoxy (B1213986), showed the strongest MDR reversal activity. nih.gov This suggests that the hydrophobic p-substituent likely facilitates a strong binding interaction with the steroid-interacting region of P-gp's second nucleotide-binding domain (NBD2) . nih.gov

The reviewed scientific literature does not provide specific details on allosteric modulation mechanisms for this compound or its direct analogs. The primary mechanisms described for the identified targets, c-Met and P-gp, point towards competitive inhibition at the ATP-binding site and direct interaction with substrate-binding regions, respectively, rather than allosteric modulation.

Cellular Pathway Modulation Studies

The molecular interactions of these compounds translate into the modulation of key cellular pathways, notably those involved in drug resistance and oxidative stress.

Analogs of this compound have been shown to effectively reverse P-gp-mediated MDR through a clear mechanism. The core of this mechanism is the reversible inhibition of the P-gp drug efflux function . nih.gov

Treatment of P-gp-overexpressing cancer cells (KBV20C) with the benzamide analog C-4 did not affect the expression level of P-gp itself. nih.gov Instead, it directly inhibited the pump's activity, leading to a significant increase in the intracellular accumulation of fluorescent P-gp substrates like rhodamine 123. nih.gov This inhibition of efflux restores the sensitivity of resistant cells to chemotherapeutic agents. For example, co-treatment with C-4 led to a dramatic increase in cytotoxicity induced by paclitaxel (B517696) or vincristine (B1662923) and enhanced apoptotic cell death. nih.gov This sensitization was further evidenced by the observation that C-4 treatment potentiated the G2/M cell cycle arrest caused by paclitaxel. nih.gov Studies on chalcone analogs similarly concluded that their MDR reversal activity stems from the inhibition of the P-gp efflux pump. nih.gov

| MDR Reversal Finding | Description | Supporting Evidence |

|---|---|---|

| Inhibition of Efflux Function | The primary mechanism is the inhibition of the P-glycoprotein (P-gp) pump, which prevents the expulsion of anticancer drugs from the cell. nih.gov | Increased intracellular accumulation of fluorescent P-gp substrate (rhodamine 123). nih.gov |

| Reversible Action | The inhibition of P-gp is reversible, suggesting a non-covalent binding interaction. nih.gov | The drug efflux function of P-gp was reversibly inhibited by C-4 treatment. nih.gov |

| No Change in P-gp Expression | The modulator compounds do not alter the cellular protein levels of P-gp. nih.gov | Western blot analysis showed the expression level of P-gp was not affected by C-4 treatment. nih.gov |

| Sensitization to Chemotherapeutics | By blocking P-gp, the analogs increase the efficacy of co-administered anticancer drugs. nih.gov | Dramatically increased cytotoxicity and apoptosis from paclitaxel or vincristine in the presence of the modulator. nih.gov |

While studies on this compound itself are limited in this area, research on the related analog 7-chloro-4-(phenylselanyl) quinoline (B57606) (4-PSQ) demonstrates a significant intervention in oxidative stress pathways. nih.govresearchgate.net This quinoline-derived organoselenium compound has shown a potent antioxidant effect in models of aging and chemotherapy-induced toxicity. nih.govresearchgate.net

In a study on aged rats, subacute treatment with 4-PSQ demonstrated a clear antioxidant action against oxidative stress associated with aging. nih.gov The compound was found to restore selenium levels and mitigate the damage caused by the aging process. nih.gov Furthermore, 4-PSQ was shown to reduce renal oxidative stress induced by the chemotherapeutic agent oxaliplatin (B1677828) in mice. researchgate.net These findings suggest that quinoline scaffolds, when appropriately functionalized (in this case, with an organoselenium moiety), can be designed to act as potent antioxidants, potentially protecting tissues from oxidative damage. nih.govresearchgate.net

Modulation of Inflammatory Response Cascades

The anti-inflammatory potential of quinoline scaffolds has been a subject of considerable research, with various derivatives being investigated for their ability to modulate key inflammatory pathways. researchgate.netmdpi.com While direct and specific research on the anti-inflammatory mechanisms of this compound is not extensively documented in publicly available literature, the broader family of quinoline compounds has been shown to interfere with several critical cascades in the inflammatory process. General studies on quinoline derivatives suggest that their anti-inflammatory effects can be attributed to the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways that orchestrate the inflammatory response. researchgate.net

One of the primary mechanisms by which quinoline derivatives are thought to exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. sigmaaldrich.com Additionally, some quinoline compounds have been found to target the lipoxygenase (LOX) pathway, thereby reducing the production of leukotrienes, another class of inflammatory mediators.

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Several quinoline derivatives have demonstrated the ability to suppress the activation of NF-κB, thus downregulating the production of these key inflammatory cytokines. nih.gov The precise manner in which this compound might interact with these pathways remains a subject for future investigation. The substitution pattern on the quinoline ring, including the presence of chloro and dimethoxy groups, is expected to influence its biological activity and target specificity. researchgate.net

Table 1: Potential Anti-Inflammatory Mechanisms of Quinoline Derivatives

| Inflammatory Pathway/Target | General Effect of Quinoline Derivatives | Specific Data for this compound |

| Cyclooxygenase (COX) | Inhibition, particularly of COX-2 sigmaaldrich.com | Not available in public literature |

| Lipoxygenase (LOX) | Inhibition | Not available in public literature |

| Nuclear Factor-kappa B (NF-κB) | Suppression of activation nih.govnih.gov | Not available in public literature |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Downregulation of expression nih.gov | Not available in public literature |

This table is based on general findings for the quinoline class of compounds, as specific data for this compound is not currently available.

Photochemical and Photochromic Mechanism Analysis

The photochemical and photochromic properties of quinoline derivatives are of growing interest due to their potential applications in molecular switches and photosensitizers. wikipedia.orgnasa.gov Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra upon exposure to electromagnetic radiation. wikipedia.org While specific studies on the photochemical and photochromic mechanisms of this compound are scarce, the general behavior of substituted quinolines provides a framework for understanding its potential properties.

The electronic absorption and emission spectra of quinoline compounds are influenced by the nature and position of substituents on the heterocyclic ring. nih.gov The presence of a chloro group at the 4-position and dimethoxy groups at the 7- and 8-positions in this compound would be expected to modulate its photophysical properties. The chloro group, being an electron-withdrawing group, can influence the energy of the molecular orbitals and potentially facilitate intersystem crossing. The electron-donating methoxy groups can affect the intramolecular charge transfer characteristics of the molecule upon photoexcitation.

Photochemical reactions in quinoline derivatives can include processes such as photoisomerization, photoreduction, and photosubstitution. For instance, some 4-chloroquinolines have been shown to undergo photolysis upon UV irradiation. mdpi.comsemanticscholar.org The mechanism often involves the formation of excited singlet or triplet states, which can then lead to bond cleavage or reaction with other molecules.

Photochromism in quinoline derivatives is less common but has been observed in specific structural contexts, such as in certain dihydroquinolines. nasa.gov The process typically involves a reversible light-induced structural change, such as a ring-opening and closing reaction. For this compound, any potential photochromic behavior would likely depend on its ability to undergo a reversible photochemical reaction that significantly alters its conjugation and, consequently, its absorption spectrum. Detailed spectroscopic and computational studies would be necessary to elucidate the specific photochemical pathways and to determine if this compound exhibits any photochromic properties.

Table 2: General Photochemical and Photochromic Attributes of Substituted Quinolines

| Property | General Observations in Quinoline Derivatives | Postulated Influence of Substituents in this compound |

| UV-Vis Absorption | Dependent on substitution pattern; can be modulated for specific applications. nih.gov | Chloro and dimethoxy groups will shift absorption bands compared to unsubstituted quinoline. |

| Fluorescence | Many quinoline derivatives are fluorescent; emission properties are substituent-dependent. | The presence of methoxy groups may enhance fluorescence, while the chloro group could have a quenching effect. |

| Photochemical Reactivity | Can undergo photoreduction, photosubstitution, and other light-induced reactions. mdpi.comsemanticscholar.org | The C-Cl bond at the 4-position could be susceptible to photolytic cleavage. |

| Photochromism | Observed in some specific quinoline structures, often involving reversible isomerization. nasa.gov | No direct evidence; would require a specific mechanism for reversible structural change. |

This table provides a generalized overview based on the properties of the quinoline class of compounds, as specific experimental data for this compound is limited.

Advanced Applications in Material Science and Industrial Chemistry

Development of Electronic and Photonic Materials

The inherent electronic properties of the quinoline (B57606) ring system, characterized by its aromaticity and the presence of a nitrogen heteroatom, make its derivatives intriguing candidates for electronic and photonic materials.

Organic Semiconductor Research and Applications

While direct research on 4-Chloro-7,8-dimethoxyquinoline as an organic semiconductor is not extensively documented in publicly available literature, the broader class of quinoline derivatives has been investigated for such applications. The potential for a molecule to act as an organic semiconductor is often linked to its ability to facilitate charge transport, which is influenced by its molecular structure and intermolecular interactions.

The planarity of the quinoline ring in this compound could facilitate π-π stacking in the solid state, a key requirement for efficient charge hopping between molecules. asianpubs.org The electron-donating methoxy (B1213986) groups at the 7 and 8 positions increase the electron density of the aromatic system, which could influence its charge carrier mobility. Conversely, the electron-withdrawing nature of the chlorine atom at the 4-position can also modulate the electronic properties. The interplay of these substituents could allow for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of semiconductor materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Further research is required to synthesize and characterize thin films of this compound to determine its specific semiconductor properties, such as charge mobility and on/off ratio.

Photochromic Properties and Device Applications

Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. While specific studies on the photochromic properties of this compound are limited, research on other quinoline derivatives has shown that this scaffold can be incorporated into photochromic systems. researchgate.netacs.org

The photophysical behavior of quinoline derivatives is well-established, with many exhibiting fluorescence. beilstein-journals.orgrsc.org The absorption and emission properties can be tuned by the introduction of various substituents. acs.org For this compound, the combination of the quinoline core with methoxy and chloro groups could potentially lead to interesting photophysical phenomena. The investigation into whether this compound or its derivatives can be integrated into molecules that exhibit photo-induced structural changes, leading to a shift in their absorption of light, would be a novel area of research. Such properties are sought after for applications in optical data storage, molecular switches, and smart windows.

Chemical Sensor Design and Fabrication